4-chloro-N-(5-iodo-3-methylpyridin-2-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-chloro-N-(5-iodo-3-methylpyridin-2-yl)benzamide” is a chemical compound with the molecular formula C13H10ClIN2O . It has an average mass of 372.589 Da and a monoisotopic mass of 371.952637 Da .
Molecular Structure Analysis
The molecular structure of “this compound” consists of 13 carbon atoms, 10 hydrogen atoms, 1 chlorine atom, 1 iodine atom, 2 nitrogen atoms, and 1 oxygen atom .Wissenschaftliche Forschungsanwendungen
Pharmacokinetics and Anti-Fibrotic Potential :
- Kim, Y. W. et al. (2008) studied the pharmacokinetics of a structurally related compound, IN-1130, highlighting its potential as an oral anti-fibrotic drug. This research demonstrates the compound's effective distribution into key organs like the liver, kidneys, and lungs, indicating potential applications in treating fibrosis-related conditions (Kim et al., 2008).
Antibacterial Properties :
- Adam, F. et al. (2016) synthesized and characterized 2-methyl-N-((4-methylpyridin-2-yl)carbamothiol)benzamide, demonstrating its antibacterial activity against both gram-positive and gram-negative bacteria. This indicates potential applications in developing new antibacterial agents (Adam et al., 2016).
Anticancer Activities :
- Han, M. et al. (2016) designed and synthesized novel 4-chloro-benzamides derivatives, including compounds with potent RET kinase inhibitory activity for cancer therapy. These compounds, particularly I-8, showed significant efficacy in molecular and cellular assays, suggesting their potential as lead compounds in cancer treatment (Han et al., 2016).
Crystal Structure Analysis for Drug Design :
- Mocilac, P. et al. (2018) analyzed the crystal structures of related compounds, providing insights into the weak interactions crucial for drug design. Such studies are essential for understanding how these compounds can be effectively utilized in therapeutic applications (Mocilac et al., 2018).
Neuroleptic Properties and Receptor Interaction :
- Usuda, S. et al. (1981) explored the neuroleptic properties of benzamides, focusing on their inhibitory effects on apomorphine-induced behaviors in rats. This research contributes to our understanding of how these compounds can interact with dopamine receptors, potentially leading to new treatments for psychological disorders (Usuda et al., 1981).
Synthesis and Characterization for Drug Development :
- Song, Y.-H. (2007) developed a synthesis method for a related compound, enhancing the efficiency and yield of production. Such advancements are critical for the scalable manufacturing of drugs for clinical applications (Song, 2007).
Zukünftige Richtungen
While specific future directions for “4-chloro-N-(5-iodo-3-methylpyridin-2-yl)benzamide” are not mentioned in the literature, there is a general interest in the development of novel benzamides substituted with pyrazole-linked 1,2,4-oxadiazole for potential pesticidal applications . This suggests that similar compounds could also be of interest in future research.
Wirkmechanismus
Target of Action
The primary target of 4-chloro-N-(5-iodo-3-methylpyridin-2-yl)benzamide is the Succinate Dehydrogenase (SDH) enzyme . SDH plays a crucial role in the citric acid cycle and the electron transport chain, which are essential for energy production in cells.
Mode of Action
This compound interacts with the SDH enzyme, inhibiting its function . The compound forms hydrogen bonds and pi-pi interactions with the enzyme, which can explain its mechanism of action .
Biochemical Pathways
By inhibiting the SDH enzyme, this compound disrupts the citric acid cycle and the electron transport chain. This disruption affects the cell’s ability to produce energy, leading to downstream effects such as growth inhibition .
Result of Action
The inhibition of the SDH enzyme by this compound leads to a decrease in energy production within the cell. This energy deficit can inhibit the growth of cells, making the compound potentially useful as an antifungal agent .
Eigenschaften
IUPAC Name |
4-chloro-N-(5-iodo-3-methylpyridin-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClIN2O/c1-8-6-11(15)7-16-12(8)17-13(18)9-2-4-10(14)5-3-9/h2-7H,1H3,(H,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHKQLRRQRKKGEP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1NC(=O)C2=CC=C(C=C2)Cl)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClIN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.